molecular formula C22H20N4O2 B2697357 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide CAS No. 941894-02-6

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide

Cat. No. B2697357
M. Wt: 372.428
InChI Key: CWJZHRMIRGJAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A convenient synthesis method for similar compounds involves the reaction of pyrazolo [1,5- a ]pyrazin-4 (5 H )-ones with N -iodosuccinimide in the presence of N -methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo- [1,5- a ]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), indicating potential applications in positron emission tomography (PET) imaging. For example, DPA-714, a compound in this class, has been designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and in vivo imaging with PET, showcasing the use of similar compounds in radiopharmaceutical development and neuroimaging studies (Dollé et al., 2008).

Antioxidant Studies

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shown that these compounds possess moderate to significant radical scavenging activity, indicating their potential as antioxidants. This suggests that similar compounds might be explored for their antioxidant properties and their ability to mitigate oxidative stress in biological systems (Ahmad et al., 2012).

Biological Evaluation for Analgesic and Anti-inflammatory Activities

Another study on 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents targeting pain and inflammation (Nayak et al., 2014).

Antimicrobial Activity

Compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have also been explored for their antimicrobial properties. For instance, studies on new heterocycles incorporating antipyrine moiety have shown that they possess antimicrobial activity, indicating the potential for developing new antimicrobial agents from related compounds (Bondock et al., 2008).

properties

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21(23-12-11-17-7-3-1-4-8-17)16-25-13-14-26-20(22(25)28)15-19(24-26)18-9-5-2-6-10-18/h1-10,13-15H,11-12,16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJZHRMIRGJAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.